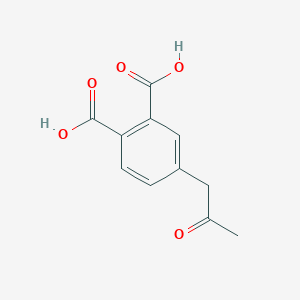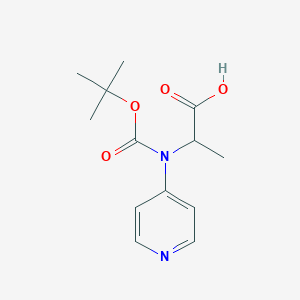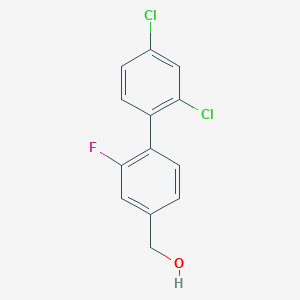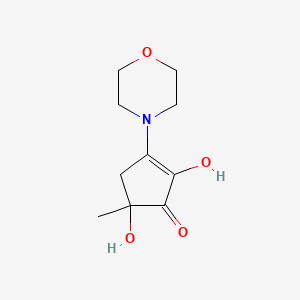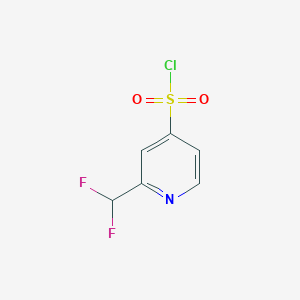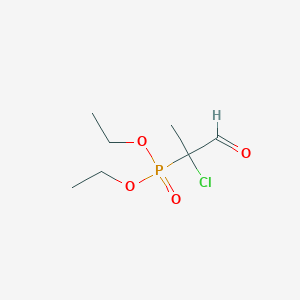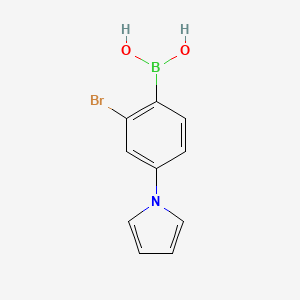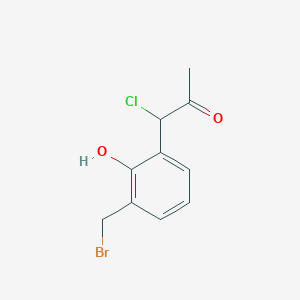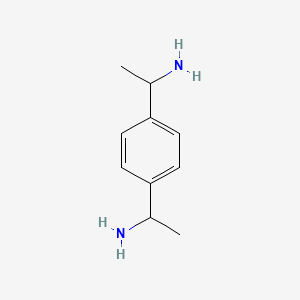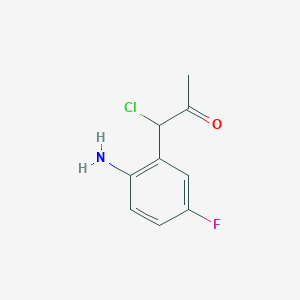
1-(3-Chloro-2-ethylphenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-2-ethylphenyl)propan-2-one is an organic compound with the molecular formula C11H13ClO and a molecular weight of 196.67 g/mol . This compound is characterized by the presence of a chloro group and an ethyl group attached to a phenyl ring, along with a propan-2-one moiety. It is commonly used in various chemical reactions and has significant applications in scientific research and industry.
Méthodes De Préparation
The synthesis of 1-(3-Chloro-2-ethylphenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 3-chloro-2-ethylbenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst. The industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
1-(3-Chloro-2-ethylphenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium cyanide can be used for these reactions.
The major products formed from these reactions depend on the specific reagents and conditions employed .
Applications De Recherche Scientifique
1-(3-Chloro-2-ethylphenyl)propan-2-one has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of active pharmaceutical ingredients (APIs) and other medicinal compounds.
Mécanisme D'action
The mechanism of action of 1-(3-Chloro-2-ethylphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. For example, in biochemical studies, the compound may act as a substrate for certain enzymes, leading to the formation of reaction intermediates and products. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
1-(3-Chloro-2-ethylphenyl)propan-2-one can be compared with other similar compounds, such as:
1-(3-Chloro-2-methylphenyl)propan-2-one: This compound has a methyl group instead of an ethyl group, which may affect its reactivity and applications.
1-(3-Chloro-2-ethylphenyl)ethanone: This compound lacks the propan-2-one moiety, which may influence its chemical properties and uses.
1-(3-Chloro-2-ethylphenyl)butan-2-one: This compound has a longer carbon chain, which may impact its physical and chemical characteristics.
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and applications compared to its analogs .
Propriétés
Formule moléculaire |
C11H13ClO |
|---|---|
Poids moléculaire |
196.67 g/mol |
Nom IUPAC |
1-(3-chloro-2-ethylphenyl)propan-2-one |
InChI |
InChI=1S/C11H13ClO/c1-3-10-9(7-8(2)13)5-4-6-11(10)12/h4-6H,3,7H2,1-2H3 |
Clé InChI |
WRTBFFGBRWNCDA-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC=C1Cl)CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


